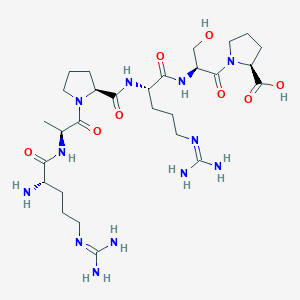

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-proline

Description

N⁵-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-prolyl-N⁵-(diaminomethylidene)-L-ornithyl-L-seryl-L-proline is a synthetic peptide characterized by its unique structural motifs. The compound features two N⁵-(diaminomethylidene)-L-ornithine residues, which are modified ornithine amino acids with guanidino groups. These residues are linked via a peptide backbone comprising alanyl (Ala), prolyl (Pro), and seryl (Ser) residues.

Properties

CAS No. |

656228-82-9 |

|---|---|

Molecular Formula |

C28H50N12O8 |

Molecular Weight |

682.8 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C28H50N12O8/c1-15(36-21(42)16(29)6-2-10-34-27(30)31)24(45)39-12-4-8-19(39)23(44)37-17(7-3-11-35-28(32)33)22(43)38-18(14-41)25(46)40-13-5-9-20(40)26(47)48/h15-20,41H,2-14,29H2,1H3,(H,36,42)(H,37,44)(H,38,43)(H,47,48)(H4,30,31,34)(H4,32,33,35)/t15-,16-,17-,18-,19-,20-/m0/s1 |

InChI Key |

ANTKEZKXEZJCHL-RABCQHRBSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)N2CCCC2C(=O)O)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Activation of Amino Acids: Amino acids are activated using reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound would likely follow similar SPPS protocols but on a larger scale. Automation and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as high-performance liquid chromatography (HPLC) are employed to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-proline can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~).

Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) can be used.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

Reduction: NaBH4, LiAlH4, and other reducing agents under controlled temperature and solvent conditions.

Substitution: Alkyl halides, under conditions that favor nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction can lead to reduced forms of the peptide.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-proline has several scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its potential role in cellular processes and signaling pathways.

Medicine: Explored for therapeutic applications, including as a potential drug candidate for various diseases.

Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-proline involves its interaction with specific molecular targets and pathways. The diaminomethylidene groups may play a role in binding to enzymes or receptors, modulating their activity. The peptide sequence can influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison with Similar Peptides

Key Observations :

- The target compound’s guanidino groups (from diamino-ornithine) distinguish it from lysine-rich analogs (e.g., ), which rely on primary amines for interactions.

Bioactivity and Mode of Action

and highlight that structurally similar compounds cluster into groups with shared bioactivity profiles. For example:

- Naphthoquinone-amino acid conjugates () exhibit redox activity due to their quinone moieties, unlike the target compound, which lacks such groups .

- Lysine-rich peptides () may interact with nucleic acids or membranes via electrostatic interactions, whereas the target’s guanidino groups could favor binding to phosphate groups or metal ions .

Activity landscape modeling () suggests that minor structural changes (e.g., substituting Ser with Phe) could create "activity cliffs," drastically altering potency .

Computational and Experimental Similarity Metrics

- Tanimoto Similarity: Using MACCS or Morgan fingerprints (), the target compound likely shares moderate similarity (~0.6–0.7) with other diamino-ornithine peptides but lower scores (<0.5) with thiophene- or lysine-rich analogs .

- Molecular Networking : MS/MS-based cosine scores () would cluster the target with peptides sharing analogous fragmentation patterns, such as those with proline-rich sequences .

Biological Activity

The compound N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-proline likely interacts with specific molecular targets due to its peptide structure and the presence of diaminomethylidene groups. These groups can form hydrogen bonds and electrostatic interactions with target molecules, potentially influencing their activity. The compound may also interact with cellular receptors, modulating signaling pathways and cellular responses.

Enzyme Inhibition

This peptide may act as an enzyme inhibitor, similar to other proline-containing peptides. For instance, captopril, a proline-containing ACE inhibitor, demonstrates that the stereochemistry of proline can significantly affect biological activity . The presence of multiple proline residues in our compound of interest suggests it could potentially interact with enzymes that recognize proline-rich sequences.

Protein-Protein Interactions

The compound could play a role in modulating protein-protein interactions. Peptides with similar structures have been used to investigate such interactions in biological systems.

Cell Signaling

Given its complex structure, the peptide might influence cell signaling pathways. The presence of ornithine residues, which are precursors to polyamines, suggests a potential role in processes involving cell growth and differentiation .

Therapeutic Development

While specific data for this compound is not available, similar peptides have shown potential in drug development. For example, proline-containing peptides have been explored for their therapeutic applications, particularly in the development of peptide-based drugs.

Research Tool

The compound could serve as a valuable tool in biochemical and cellular research, potentially being used to probe specific molecular pathways or as a model compound for studying peptide-protein interactions.

Limitations and Future Research

It's important to note that the actual biological activity of N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-proline would need to be determined through rigorous experimental studies. Future research should focus on:

- In vitro assays to determine specific molecular targets

- Cell-based studies to elucidate effects on cellular processes

- Structure-activity relationship studies to understand the role of each amino acid in the peptide's function

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.